3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chromenone core can be hydrogenated to form dihydro derivatives.
Substitution: The benzylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids like sulfuric acid for oxidation, and nucleophiles such as amines for substitution reactions. The conditions often require controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted chromenones and reduced thiadiazole derivatives .
Scientific Research Applications
3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chromenone core may also contribute to the compound’s biological effects by binding to DNA or other cellular components .
Comparison with Similar Compounds
Similar Compounds
5-(benzylamino)-1H-1,2,3-triazole-4-carboxamides: Known for their antiviral activity.
Pyridazine and pyridazinone derivatives: Exhibiting a wide range of pharmacological activities.
Uniqueness
3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitro-2H-chromen-2-one stands out due to its unique combination of a chromenone core and a thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12N4O4S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-6-nitrochromen-2-one |
InChI |
InChI=1S/C18H12N4O4S/c23-17-14(9-12-8-13(22(24)25)6-7-15(12)26-17)16-20-21-18(27-16)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21) |
InChI Key |
JYCRIKHVGJEKJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(S2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.